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molecular formula C11H12O3S B8572956 (4-Formyl-phenylsulfanyl)-acetic acid ethyl ester

(4-Formyl-phenylsulfanyl)-acetic acid ethyl ester

Cat. No. B8572956
M. Wt: 224.28 g/mol
InChI Key: WHYUTQKESKWQFG-UHFFFAOYSA-N
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Patent
US09212196B2

Procedure details

The compound was prepared according to general procedure E. To a solution of ethyl-2-mercaptoacetate (1.7 mmol) in dry DMF (5 ml), sodium hydride (2.0 mmol) was added at 0° C. After 10 minutes, 4-bromobenzaldehyde (1.4 mmol) was added and the mixture was heated for 3 hours. After cooling, the solvent was removed under reduced pressure. The residue was chromatogaphed on a silica gel column (cyclohexane/ethyl acetate 9/1 as eluent) to give 188 mg of ethyl 2-(4-formylphenythio)acetate (yield 59%). 1H NMR (250 MHz, CDCl3): δ 1.23 (t, J=7.5 Hz, 3H), 3.73 (s, 2H), 4.18 (q, 2H), 7.42 (d, J=8.75 Hz, 2H), 7.76 (d, J=8.75 Hz, 2H), 9.93 (s, 1H).
Quantity
1.7 mmol
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.4 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:7])[CH2:5][SH:6])[CH3:2].[H-].[Na+].Br[C:11]1[CH:18]=[CH:17][C:14]([CH:15]=[O:16])=[CH:13][CH:12]=1>CN(C=O)C>[CH:15]([C:14]1[CH:17]=[CH:18][C:11]([S:6][CH2:5][C:4]([O:3][CH2:1][CH3:2])=[O:7])=[CH:12][CH:13]=1)=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
1.7 mmol
Type
reactant
Smiles
C(C)OC(CS)=O
Name
Quantity
2 mmol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.4 mmol
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound was prepared
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(=O)C1=CC=C(C=C1)SCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 188 mg
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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